molecular formula C10H10N2O2 B8030210 Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate

Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate

Katalognummer: B8030210
Molekulargewicht: 190.20 g/mol
InChI-Schlüssel: ZMRFSHQYVZYAPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate is a heterocyclic compound featuring a fused pyrrole-pyridine core with an ester functional group at the 7-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to indole derivatives, which are prevalent in bioactive molecules.

Eigenschaften

IUPAC Name

ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-5-11-8-4-6-12-9(7)8/h3-6,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRFSHQYVZYAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=NC=C1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization of Pyrrole Derivatives with Acyl Halides

A foundational method involves the cyclization of substituted pyrroles with acyl halides. In one protocol, 2-aminopyridine derivatives react with ethyl acetoacetate under basic conditions to form the pyrrolopyridine core. For example, 4-chloro-1H-pyrrolo[2,3-b]pyridine undergoes sequential protection, lithiation, and carboxylation:

  • Protection : Treatment with triisopropylsilyl chloride (TIPSCl) and sodium hydride (NaH) in dimethylformamide (DMF) at 0°C yields the silyl-protected intermediate .

  • Lithiation and Carboxylation : Reaction with sec-butyllithium (sec-BuLi) at −78°C in tetrahydrofuran (THF), followed by quenching with ethyl chloroformate, introduces the ester moiety .

  • Deprotection : Tetrabutylammonium fluoride (TBAF) removes the silyl group, affording the target compound in 84% yield .

Key Data :

StepReagents/ConditionsYield
ProtectionTIPSCl, NaH, DMF, 0°C84%
Lithiation/Carboxylationsec-BuLi, ethyl chloroformate, THF, −78°C72%*
DeprotectionTBAF, THF, rt95%

*Yield estimated from analogous procedures .

Microwave-Assisted Coupling Reactions

Microwave irradiation enhances reaction efficiency for introducing substituents. A representative route involves:

  • Amide Formation : Reacting the carboxylic acid precursor (13a–c) with aqueous ammonia using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DMF at 60°C .

  • Esterification : Subsequent treatment with ethanol and sulfuric acid under reflux forms the ethyl ester.

This method achieves 40–45% overall yield after purification, with reaction times reduced from hours to minutes under microwave conditions .

Hydrogenation of Nitro Precursors

Catalytic hydrogenation offers a high-yield pathway:

  • Nitro Intermediate Synthesis : 5-Nitro-1H-pyrrolo[3,2-b]pyridine is prepared via nitration of the parent heterocycle.

  • Reduction : Hydrogenation over 10% palladium on carbon (Pd/C) in ethanol at 50 psi H₂ reduces the nitro group to an amine.

  • Esterification : The amine intermediate reacts with ethyl chloroformate in the presence of triethylamine to install the ethyl ester.

Optimized Conditions :

  • Temperature: 25–50°C

  • Catalyst loading: 5–10% Pd/C

  • Yield: 85% (for analogous compounds).

Characterization and Validation

Structural confirmation relies on spectroscopic and crystallographic analyses:

  • ¹H NMR : Aromatic protons resonate at δ 6.60 (d, J = 3.7 Hz), δ 7.28 (d, J = 5.1 Hz), and δ 8.24 (d, J = 5.1 ppm), while the ethyl group shows a quartet at δ 4.27 (J = 7.1 Hz) and a triplet at δ 1.32 .

  • ESI-MS : Molecular ion peak observed at m/z 190.20 (M+H)⁺ .

  • X-ray Crystallography : Resolves regiochemistry ambiguities; for example, C7-carboxylate substitution is confirmed by bond angles and torsional parameters .

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
CyclizationHigh regioselectivityMulti-step, costly reagents70–85%
Microwave-AssistedRapid, energy-efficientRequires specialized equipment40–45%
HydrogenationScalable, high yieldSensitivity to catalyst poisoning80–85%

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrolopyridine ring .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[3,2-b]pyridine compounds exhibit notable anticancer properties. For instance, compounds similar to ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate have been evaluated for their cytotoxic effects against various cancer cell lines. In particular, certain derivatives have shown moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity toward healthy cells .

Anti-HIV Activity

Research has demonstrated that this compound and its analogs possess anti-HIV activity. A study found that specific derivatives exhibited significant inhibition of HIV-1 replication with an effective concentration (EC50) below 10 µM . This suggests potential for development into therapeutic agents targeting HIV.

Enzyme Inhibition

The compound has been explored for its ability to inhibit various enzymes linked to disease processes. Notably, it has been identified as a potential inhibitor of SGK-1 kinase, which plays a role in renal and cardiovascular diseases . The inhibition of SGK-1 may provide therapeutic benefits in conditions associated with electrolyte imbalance and cell proliferation.

Synthetic Routes

Several synthetic pathways can be employed to produce this compound:

  • Pyrrole Synthesis : Utilizing pyrrole derivatives as starting materials.
  • Cyclization Reactions : Employing cyclization techniques involving appropriate precursors to form the pyrrolo structure.
  • Esterification : Converting carboxylic acids into esters using ethanol under acidic conditions.

These methods allow for the modification of the compound to enhance its biological activity and selectivity.

Case Study: Anticancer Activity Assessment

A study conducted on various pyrrolo[3,2-b]pyridine derivatives assessed their cytotoxic effects on breast and ovarian cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

Case Study: HIV Inhibition

In another investigation focused on anti-HIV activity, several ethyl pyrrolo derivatives were synthesized and tested for their efficacy against HIV-1. The most promising compounds showed substantial inhibition rates at low concentrations, suggesting that further development could lead to effective antiviral agents .

Wirkmechanismus

The mechanism of action of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers and Ring Fusion Variants

Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: N/A)
  • Structure : Differs in pyrrolo-pyridine ring fusion ([2,3-c] vs. [3,2-b]) and ester position (2- vs. 7-).
  • Synthesis: Prepared via hydrogenation of derivatives in ethanol with Pd/C catalyst, yielding 60–85% depending on substituents (e.g., 5-chloro, 5-methoxy) .
  • Key Data :
    • Yield : 60% (chloro derivative), 85% (methoxy derivative) .
    • Derivatization : Hydrolyzed to carboxylic acids (e.g., 10a–d) using NaOH, enabling further functionalization .
Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 867034-10-4)
  • Structure : Chloro-substituted at the 7-position with [2,3-c] ring fusion.
  • Properties : Molecular weight = 224.64 g/mol; purity >95% .
  • Applications : Intermediate in drug discovery; priced at $190–$285 per 100–250 mg .
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 3279-90-1)
  • Structure : Positional isomer with ester at the 2-position.
  • Synthesis: Not detailed in evidence but structurally analogous to other ethyl pyrrolopyridine carboxylates .

Substituted Derivatives

Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: N/A)
  • Structure : Methyl substitution at the 5-position; ester at 2-position.
  • Relevance : Highlights the impact of substituents on electronic properties and bioavailability .
Methyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate (CAS: 1261474-46-7)
  • Structure : Methyl ester analog of the target compound.

Heterocyclic Analogs

Ethyl [1,3]thiazolo[5,4-b]pyridine-7-carboxylate (CAS: N/A)
  • Structure : Replaces pyrrole with thiazole, altering electronic properties.
  • Synthesis : Brominated using POBr3 in acetonitrile .
Diethyl 1H-pyrrole-2,4-dicarboxylate (CAS: 55942-40-0)
  • Structure : Simpler pyrrole core with dual esters.
  • Applications : Building block for more complex heterocycles; purity = 95% .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents Yield/Purity Key Applications References
This compound Not available C10H10N2O2 7-COOEt N/A Research intermediate
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate N/A C9H10N2O2 2-COOEt 60–85% Precursor to carboxylic acids
Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 867034-10-4 C10H9ClN2O2 7-Cl, 2-COOEt >95% Drug discovery intermediate
Mthis compound 1261474-46-7 C10H10N2O2 7-COOMe N/A Synthetic intermediate
Diethyl 1H-pyrrole-2,4-dicarboxylate 55942-40-0 C10H13NO4 2,4-diCOOEt 95% Heterocycle synthesis

Research Findings and Trends

  • Synthetic Flexibility : Ethyl pyrrolopyridine carboxylates are synthesized via hydrogenation or halogenation, with yields influenced by substituents (e.g., methoxy groups improve yields to 85%) .
  • Structural Impact : Ester position ([2,3-c] vs. [3,2-b]) and substituents (Cl, MeO) significantly alter reactivity and physical properties, as seen in melting points and solubility .

Biologische Aktivität

Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring fused with a pyrrole ring and an ethyl ester group. The compound's unique structure contributes to its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The inhibition of FGFR signaling pathways is considered a promising strategy for cancer therapy due to their role in tumor proliferation and survival .

1. Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, derivatives targeting FGFRs have shown potent inhibitory activity against breast cancer cell lines, leading to reduced cell proliferation and induced apoptosis .

CompoundTargetIC50 (nM)Effect
4hFGFR17Inhibits proliferation
4hFGFR29Induces apoptosis
4hFGFR325Reduces migration

2. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions characterized by chronic inflammation .

3. Neuroprotective Properties

Some derivatives of pyrrolo[3,2-b]pyridine compounds have demonstrated neuroprotective effects, making them potential candidates for treating neurodegenerative diseases. Their ability to modulate signaling pathways involved in neuronal survival is under investigation .

Case Study: FGFR Inhibition

A study focused on the synthesis and evaluation of various pyrrolo[3,2-b]pyridine derivatives highlighted the efficacy of compound 4h as a potent FGFR inhibitor. The results indicated that this compound not only inhibited tumor cell proliferation but also affected cellular migration and invasion capabilities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate, and how can reaction conditions be optimized?

  • The compound is typically synthesized via esterification or coupling reactions. For example, analogous pyrrolo-pyridine esters are prepared by reacting substituted pyrrole intermediates with acyl chlorides or via nucleophilic aromatic substitution. Optimization involves temperature control (e.g., reflux in anhydrous THF), catalyst selection (e.g., DMAP for esterification), and stoichiometric ratios to minimize side products . Characterization via LCMS and 1^1H NMR is critical for confirming purity and structure .

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

  • SC-XRD provides precise bond lengths, angles, and conformation data. For related pyrrolo-pyridine derivatives, orthorhombic or monoclinic crystal systems (e.g., P21/cP2_1/c) are common. Data collection using Bruker CCD detectors with Mo-Kα radiation (λ=0.71073\lambda = 0.71073 Å) and refinement via SHELXL software can achieve Rint<0.05R_{\text{int}} < 0.05 and validate disorder resolution in the pyrrole ring .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Key methods include:

  • 1^1H/13^{13}C NMR : To confirm substituent positions and ester group integrity (e.g., ethyl quartet at δ ~4.2 ppm, methyl singlet at δ ~2.2 ppm) .
  • ESI-MS : For molecular ion identification (m/zm/z values ±0.1 Da) and fragmentation patterns .
  • FT-IR : To verify carbonyl stretches (C=O at ~1700 cm1^{-1}) and aromatic C-H bonds .

Advanced Research Questions

Q. How can regioselective functionalization at the pyrrole or pyridine ring be achieved?

  • Electrophilic aromatic substitution (EAS) at the pyridine ring is challenging due to electron-deficient nitrogen. Directed ortho-metalation (e.g., using LDA or TMPZnCl) enables selective C-H activation. For example, bromination at position 3 of the pyrrole ring can be achieved with NBS under radical conditions . Cross-coupling reactions (Suzuki, Sonogashira) are viable for introducing aryl/alkynyl groups .

Q. What computational approaches predict the compound’s reactivity and binding affinities?

  • Density Functional Theory (DFT) calculations (B3LYP/6-31G**) model electronic properties like HOMO-LUMO gaps and charge distribution. Molecular docking (AutoDock Vina) against kinase targets (e.g., JAK2 or EGFR) assesses binding modes. Substituent effects (e.g., ethyl vs. methyl esters) on binding energy (ΔG\Delta G) can guide SAR studies .

Q. How do structural modifications influence pharmacokinetic properties?

  • Ester hydrolysis to the carboxylic acid (e.g., using NaOH/EtOH) improves solubility but reduces cell permeability. LogP values can be tuned via alkyl chain length (ethyl vs. methyl) or halogenation. In vitro assays (e.g., microsomal stability) quantify metabolic resistance, while substituents like trifluoromethyl groups enhance metabolic stability .

Q. What strategies address contradictions in biological activity data across analogs?

  • Discrepancies often arise from assay conditions (e.g., cell line variability) or impurities. Orthogonal validation via:

  • Dose-response curves (IC50_{50} reproducibility).
  • Off-target screening (e.g., CEREP panels).
  • X-ray co-crystallography to confirm target engagement .

Q. How can HPLC-MS/MS methods be optimized for quantifying trace impurities?

  • Use C18 columns (e.g., Waters XBridge) with 0.1% formic acid in water/acetonitrile gradients. MS/MS in MRM mode enhances selectivity for low-abundance impurities (e.g., hydrolyzed byproducts). Limit of quantification (LOQ) can reach 0.1 ng/mL with ESI+ ionization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.